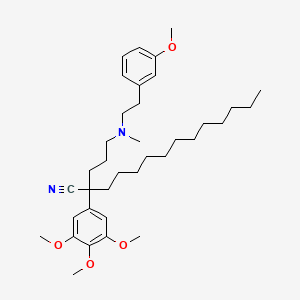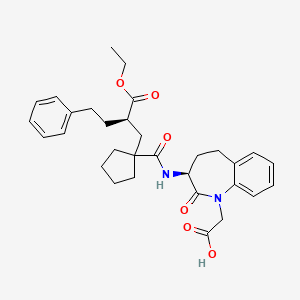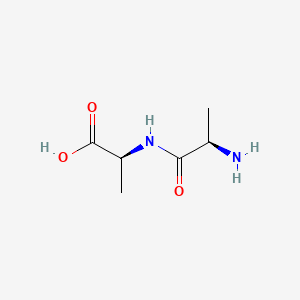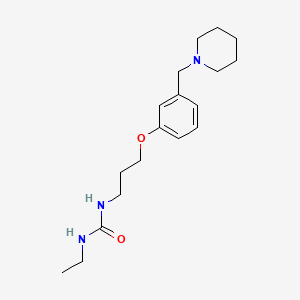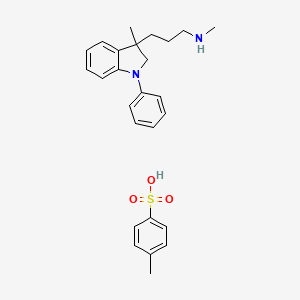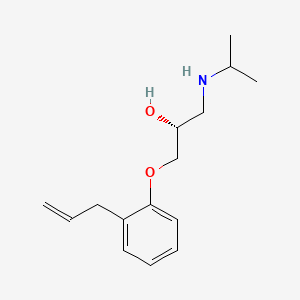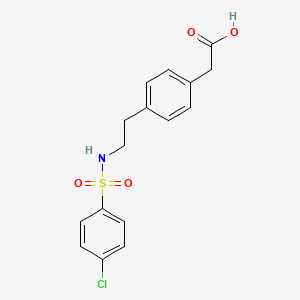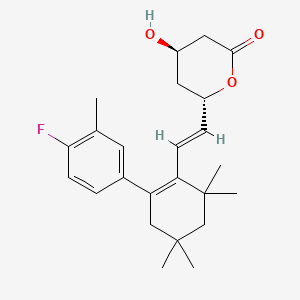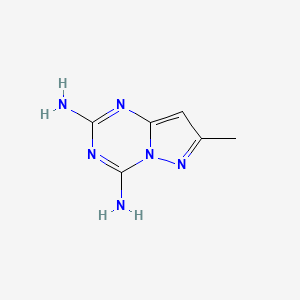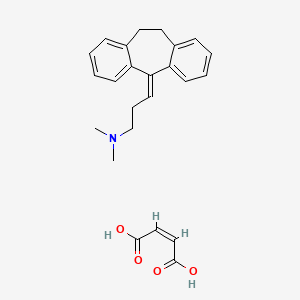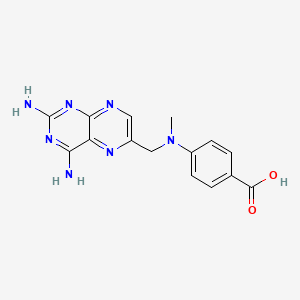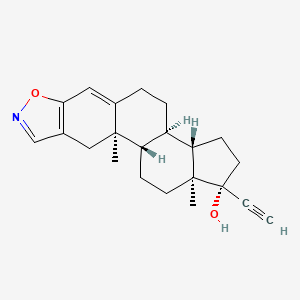
DB07268
概要
説明
科学的研究の応用
DB07268 has a wide range of scientific research applications, including:
作用機序
DB07268は、JNK1のATP結合部位に結合することによってその効果を発揮し、それによってそのキナーゼ活性を阻害します . この阻害は、アポトーシスやストレス応答などのさまざまな細胞プロセスに関与する下流標的のリン酸化と活性化を阻害します . この化合物は他のキナーゼにも影響を与えますが、その効力は著しく低く、JNK1に対する選択性を強調しています .
類似の化合物との比較
類似の化合物
SP600125: より広いキナーゼ阻害プロファイルを有する別のJNK阻害剤.
CC-401: 炎症性疾患における潜在的な治療応用を持つ選択的JNK阻害剤.
AS601245: 複数のJNKアイソフォームに対して活性を持つJNK阻害剤.
独自性
This compoundは、他のキナーゼと比較してJNK1に対する高い選択性によって独自です . この選択性は、さまざまな生物学的プロセスや疾患におけるJNK1の特定の役割を研究するための貴重なツールとなります . さらに、その効力と良好な薬物動態特性が、科学研究におけるその広範な使用に貢献しています .
準備方法
合成経路と反応条件
DB07268の合成は、中間体の調製から始まる複数のステップを含みます。 重要なステップには、ピリミジン環の形成と、目的の置換基を導入するためのその後の官能基化が含まれます . 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、目的の化学結合の形成を促進するさまざまな試薬の使用を含みます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボの合成手順のスケールアップが含まれるでしょう。 これには、より大きな体積での反応条件の最適化、最終生成物の純度の確保、および工業規格を満たすための品質管理対策の実施が含まれます .
化学反応の分析
反応の種類
DB07268は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . 反応条件は、多くの場合、目的の変換を確実にするために、制御された温度とpHレベルを含みます .
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は、生物学的活性が変化した酸化誘導体を生成する可能性がありますが、置換反応は、異なる官能基を持つ類似体を生成することができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Similar Compounds
SP600125: Another JNK inhibitor with broader kinase inhibition profile.
CC-401: A selective JNK inhibitor with potential therapeutic applications in inflammatory diseases.
AS601245: A JNK inhibitor with activity against multiple JNK isoforms.
Uniqueness
DB07268 is unique due to its high selectivity for JNK1 compared to other kinases . This selectivity makes it a valuable tool for studying the specific role of JNK1 in various biological processes and diseases . Additionally, its potency and favorable pharmacokinetic properties contribute to its widespread use in scientific research .
特性
IUPAC Name |
2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKKGUGRGRSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929007-72-7 | |
| Record name | DB-07268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DB-07268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


